molecular formula C19H20N4O7S B2579996 N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-87-7

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2579996
CAS No.: 868981-87-7
M. Wt: 448.45
InChI Key: DVVUJOIRXPMRKW-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry research, integrating multiple pharmacophores known for their biological relevance. It features an oxazolidin-2-one ring, a sulfonamide group linked to a 4-nitrophenyl moiety, and an N-benzyl oxalamide side chain. The oxazolidinone core is a well-established structural motif in antibacterial research, known for its unique mechanism of action that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This mechanism is distinct from other antibiotic classes, making it a valuable template for investigating activity against multidrug-resistant Gram-positive pathogens. Sulfonamide functional groups are extensively documented for their diverse pharmacological activities, including antibacterial, antimalarial, and antitumoral properties . The incorporation of the 4-nitrophenylsulfonyl group in this compound enhances its potential as a key intermediate or building block in the development of heterocyclic sulfonamide derivatives for various therapeutic targets. Furthermore, the oxalamide linker and N-benzyl group contribute to the molecule's overall conformation and ability to participate in intramolecular hydrogen bonding, which can stabilize its structure and influence its interaction with biological targets . This compound is supplied exclusively for laboratory research applications. It is intended for use in exploratory studies, including but not limited to, the synthesis of novel bioactive molecules, investigation of structure-activity relationships (SAR), and screening for antimicrobial or enzyme inhibitory activity. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7S/c24-18(20-12-14-4-2-1-3-5-14)19(25)21-13-17-22(10-11-30-17)31(28,29)16-8-6-15(7-9-16)23(26)27/h1-9,17H,10-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVUJOIRXPMRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyl group could yield various substituted derivatives .

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide with analogous compounds, focusing on structural motifs, synthetic pathways, and functional properties.

Oxalamide Derivatives with Heterocyclic Substituents
Compound Name Key Structural Features Synthesis Highlights Biological/Functional Relevance
Target Compound - Oxalamide core
- Benzyl group (N1)
- 3-((4-nitrophenyl)sulfonyl)oxazolidine (N2)
Likely involves sulfonylation of oxazolidine intermediates and amide coupling . Potential enzyme inhibition due to oxalamide H-bonding; sulfonyl group may enhance bioactivity.
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide - Oxalamide core
- Bis-azetidinyl substituents
- Chloro and methoxy groups
Reacts chloroacetyl chloride with triethylamine in 1,4-dioxane. Azetidine rings may confer rigidity; chloro groups enhance lipophilicity.
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)phenyl)-2-methyl-4-oxothiazolidin-3-yl)oxalamide - Oxalamide core
- Bis-thiazolidinyl substituents
- Methoxy and hydroxyl groups
Refluxed with ZnCl₂ catalyst; thiazolidine rings formed via cyclization. Thiazolidine rings are associated with anti-inflammatory and antimicrobial activity.
Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) - Oxalamide core
- Bis-imidazolidinyl substituents
- Methyl and methoxy groups
Multi-step synthesis involving imidazolidinone formation. Imidazolidinones are known for metabolic stability and kinase inhibition.

Key Observations :

  • The target compound distinguishes itself with a 4-nitrophenylsulfonyl group, which is absent in the other oxalamide derivatives.
  • Unlike bis-heterocyclic oxalamides (e.g., azetidinyl or thiazolidinyl derivatives), the target molecule features a mono-oxazolidine ring, which balances rigidity and flexibility for target binding .
Sulfonyl-Containing Analogues
Compound Name Key Structural Features Synthesis Highlights Functional Relevance
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Acetamide core
- Methylsulfonyl and nitro groups
Acetylation of sulfonamide with acetic anhydride. Intermediate for sulfur-containing heterocycles; nitro group aids in crystallinity.
Target Compound - Oxalamide core
- 4-Nitrophenylsulfonyl group
Sulfonylation of oxazolidine precursors. Sulfonyl group may facilitate protein binding via hydrophobic interactions.

Key Observations :

  • Both compounds incorporate sulfonyl groups , but the target compound’s oxalamide core provides additional H-bonding sites compared to the acetamide scaffold in .
  • The 4-nitrophenyl group in the target compound vs.
Oxazolidine-Based Compounds
Compound Name Key Structural Features Synthesis Highlights Functional Relevance
Target Compound - Oxazolidine ring
- Sulfonyl and nitro groups
Likely synthesized via cyclization and sulfonylation. Oxazolidine rings are common in antibiotics (e.g., linezolid); sulfonyl group may enhance bioavailability.
N-(Substitutedbenzo[D]oxazole-2-yl)benzene-1,4-diamine Derivatives - Benzoxazole core
- Nitrophenyl groups
Reduction of nitro groups with SnCl₂. Nitro-to-amine conversion critical for bioactivity modulation.

Key Observations :

  • The oxazolidine ring in the target compound contrasts with the benzoxazole core in , offering different conformational flexibility and electronic environments.
  • Both compounds utilize nitro groups , but the target compound retains its nitro moiety, suggesting a role in electron-deficient interactions rather than metabolic activation .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~500 Oxalamide, sulfonyl, nitro, benzyl 3.2
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide ~900 Oxalamide, azetidine, chloro, methoxy 4.5
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ~300 Acetamide, sulfonyl, nitro 2.1

Biological Activity

N1-benzyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound notable for its structural features, including an oxazolidine ring and a sulfonamide moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O5S, with a molecular weight of approximately 476.5 g/mol. The compound's structure includes:

  • Oxazolidine core : Contributes to its pharmacological properties.
  • Nitrophenylsulfonyl group : Enhances chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the oxazolidine ring.
  • Introduction of the nitrophenylsulfonyl group.
  • Coupling with the oxalamide moiety.

Reaction conditions such as temperature, pH, and solvent choice are critical to achieving high yield and purity. Common purification techniques include crystallization and chromatography.

Antibacterial Properties

Preliminary studies suggest that compounds similar to this compound may exhibit significant antibacterial activity. The mechanism of action is believed to involve inhibition of key enzymes in bacterial cell wall synthesis, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may modulate signaling pathways related to inflammation. The presence of the sulfonamide group suggests potential interactions with inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various oxazolidine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating strong antibacterial potential.

CompoundMIC (µg/mL)Target Bacteria
N1-benzyl-N2-(...)16Staphylococcus aureus
Control Antibiotic8Staphylococcus aureus

Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250150
IL-6300180

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